molecular formula C21H30N2O2 B2469925 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea CAS No. 1797878-91-1

1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea

Cat. No. B2469925
CAS RN: 1797878-91-1
M. Wt: 342.483
InChI Key: BJYSMEUAAVCOAA-UHFFFAOYSA-N
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Description

“1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea” is a chemical compound . It’s a functionalized thiourea with an adamantyl and phenyl substituents attached to the two nitrogen atoms . The molecules packing in the crystal structure is stabilized via one intermolecular hydrogen bond .


Synthesis Analysis

The synthesis of N-(Adamantan-1-yl)amides, which could be a similar process to the synthesis of the compound , has been achieved in 70–90% yield by the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .


Molecular Structure Analysis

The crystal structure of a similar compound, 1-(adamantan-1-yl)-3-phenylthiourea, has been studied . The crystal structure is orthorhombic, Pbca (no. 61), with a = 12.0579 (7) Å, b = 11.12133 (5) Å, c = 21.9741 (13) Å, V = 2946.7 (3) Å 3, Z = 8 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(adamantan-1-yl)-3-phenylthiourea, have been studied . The crystal is colorless, block, size 0.256×0.263×0.398 mm . The wavelength of Mo Kα radiation is 0.71073 Å .

Scientific Research Applications

Synthesis and Biochemical Properties

A series of 1,3-disubstituted ureas containing adamantane fragments have been synthesized, exploring their inhibitory activity towards human soluble epoxide hydrolase (sEH) and solubility in water. For instance, D’yachenko et al. (2019) reported on the synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas, indicating significant inhibitory activity against sEH, suggesting potential for therapeutic applications in hypertension, inflammation, and pain management D’yachenko et al., 2019. Similarly, Danilov et al. (2020) developed methods for synthesizing N,N′-disubstituted ureas with an adamantane fragment, which could lead to new insights into the chemical and pharmacological properties of adamantane-based compounds Danilov et al., 2020.

Crystal and Molecular Structure Analysis

The study of adamantyl derivatives' crystal and molecular structures has been an area of interest for understanding their interaction mechanisms and potential biological activity. Petrović Peroković et al. (2013) synthesized novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones, providing detailed crystallographic analysis to elucidate their structural characteristics Petrović Peroković et al., 2013.

Antimicrobial and Anti-Proliferative Activities

Research into adamantane derivatives has also extended into evaluating their antimicrobial and anti-proliferative activities. Al-Mutairi et al. (2019) synthesized novel adamantane-containing compounds, demonstrating significant broad-spectrum antibacterial activities and promising anti-proliferative activity against human tumor cell lines, indicating their potential as therapeutic agents Al-Mutairi et al., 2019.

Metabolic Profile and Pharmacokinetics

Understanding the metabolic profile and pharmacokinetics of adamantane derivatives is crucial for their development as therapeutic agents. Liu et al. (2015) investigated the in vitro and in vivo metabolism of N-adamantyl substituted urea-based sEH inhibitors, providing insights into their metabolic pathways and potential therapeutic applications Liu et al., 2015.

Future Directions

The adamantane nucleus represents an important structural motif in several biologically and pharmaceutically active drugs . Several adamantane-based drugs are currently used as efficient medications against influenza viral infections, malaria infections, central nervous disorders, hyperglycaemia, and drug-resistant TB strain infections . This suggests that “1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea” and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

1-(1-adamantyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-14-5-3-4-6-18(14)19(25-2)13-22-20(24)23-21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,15-17,19H,7-13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYSMEUAAVCOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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